Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 6132-29-2
VCID: VC21469716
InChI: InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3
SMILES: CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.8g/mol

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

CAS No.: 6132-29-2

Cat. No.: VC21469716

Molecular Formula: C14H14ClNO2S

Molecular Weight: 295.8g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate - 6132-29-2

Specification

CAS No. 6132-29-2
Molecular Formula C14H14ClNO2S
Molecular Weight 295.8g/mol
IUPAC Name propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3
Standard InChI Key MKVIELFIGZTWFL-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
Canonical SMILES CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N

Introduction

Chemical Identity and Structure

Basic Information

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a thiophene derivative characterized by a 2-chlorophenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. This compound has significant importance in pharmaceutical and agrochemical research, primarily serving as a precursor for synthesizing heterocyclic compounds with biological activity.

Chemical Properties

The compound has the molecular formula C14H14ClNO2S with a molecular weight of 295.78 g/mol. Its structure consists of a thiophene core with strategic functional groups that contribute to its chemical reactivity and potential biological interactions. The key identifiers and properties of this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Properties of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

PropertyValue
IUPAC NamePropan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
CAS Number6132-29-2 (Alternative: 351157-60-3)
Molecular FormulaC14H14ClNO2S
Molecular Weight295.8 g/mol
InChI KeyMKVIELFIGZTWFL-UHFFFAOYSA-N
Canonical SMILESCC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N

The compound features several functional groups including an amino group, an ester moiety, and a chlorophenyl substituent, all connected to a thiophene core. These structural elements contribute to its physicochemical properties and reactivity patterns.

Synthesis Methods

Synthetic Routes

The synthesis of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves multiple reaction steps. One common approach is the reaction of 2-chlorobenzaldehyde with thiophene-3-carboxylic acid, followed by amination and esterification processes.

Reaction Conditions

Optimal synthesis of this compound requires specific reaction conditions. The reaction should ideally be conducted in dry solvents such as dichloromethane under a nitrogen atmosphere to prevent degradation of moisture-sensitive intermediates. The use of appropriate reagents, such as anhydrides for acylation reactions at reflux temperatures around 80°C, is crucial for introducing functional groups efficiently.

Purification Methods

After synthesis, the compound requires purification to ensure high purity for research applications. Common purification methods include:

  • Reverse-phase HPLC with gradients (e.g., acetonitrile:water from 30% to 100%)

  • Recrystallization using methanol

  • Column chromatography with appropriate solvent systems

These methods help isolate the target compound with high purity, which is essential for accurate research results.

Chemical Reactions

Types of Reactions

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate can undergo various chemical transformations due to its functional groups. The major reaction types include:

Oxidation Reactions

Oxidation reactions can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions typically target the thiophene ring or the amino group, leading to various oxidized products.

Reduction Reactions

Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The ester group is particularly susceptible to reduction, potentially forming alcohol derivatives.

Substitution Reactions

Reaction TypeReagentsConditionsExpected Products
OxidationPotassium permanganateAcidic mediumCarboxylic acid derivatives
ReductionSodium borohydrideMethanol, 0-25°CAlcohol derivatives
SubstitutionAlkyl halidesBase (e.g., NaOH), 25-60°CN-substituted derivatives

These reaction conditions provide pathways for structural modifications that can be utilized for creating derivatives with enhanced or specialized properties.

Biological Activity

Anticancer Activity

Research suggests that compounds with similar thiophene structures exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Table 3 presents comparative data on cytotoxic activity.

Table 3: Comparative Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylateMCF-715.63Induction of apoptosis via caspase activation
Reference Compound (Doxorubicin)MCF-710.38DNA intercalation and inhibition of topoisomerase II

The compound demonstrates moderate activity against MCF-7 breast cancer cells compared to standard chemotherapeutic agents, indicating its potential as a lead compound for anticancer drug development.

Antimicrobial Properties

Thiophene derivatives similar to Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate have demonstrated antimicrobial activity against various pathogens. The presence of the 2-chlorophenyl substituent, which is an electron-withdrawing group, enhances the compound's electrophilicity, potentially improving interactions with bacterial enzymes.

Related compounds such as 2-amino-3-acyl-tetrahydrobenzothiophenes have shown promise as antibacterial agents with antivirulence activity, suggesting that our target compound might possess similar properties .

Proteomics Applications

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate has been utilized in proteomics research to study protein interactions and modifications. The compound's ability to bind specific proteins makes it valuable for understanding complex biological systems and protein-ligand interactions.

Material Science Applications

The unique properties of thiophene derivatives make them suitable for applications in material science. Compounds with similar structures are often incorporated into conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices can potentially enhance electrical conductivity and stability.

Structure-Activity Relationship

Structural Features Important for Activity

The biological activity of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is influenced by several structural features:

  • The 2-amino group: Provides hydrogen bonding capabilities that can interact with biological targets

  • The thiophene ring: Contributes to the compound's planarity and aromaticity

  • The 2-chlorophenyl substituent: Affects the electronic distribution and lipophilicity

  • The isopropyl ester: Influences the compound's solubility and membrane permeability

These structural elements work in concert to determine the compound's biological activity and pharmaceutical potential.

Comparison with Structural Analogs

Understanding how structural modifications affect the compound's properties is crucial for optimizing its activity. Table 4 presents a comparison with structural analogs.

Table 4: Structural Analogs and Their Properties

AnalogStructural ModificationMolecular Weight (g/mol)Key Differences in Properties
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylateReference compound295.78Base compound
Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylateReplacement of isopropyl with ethyl ester~281.75Slightly lower lipophilicity
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate4-chlorophenyl instead of 2-chlorophenyl295.78Different electronic distribution
Isopropyl 2-methylamino-4-(2-chlorophenyl)thiophene-3-carboxylateMethylated amino group~309.81Reduced H-bonding capacity

These structural analogs demonstrate how minor modifications can potentially affect the compound's physicochemical properties and biological activity.

Analytical Characterization

Spectroscopic Methods

Proper characterization of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is essential for confirming its identity and purity. Various spectroscopic techniques can be employed for this purpose:

IR Spectroscopy

IR spectroscopy can identify characteristic functional groups:

  • NH stretching vibrations at 3300-3500 cm⁻¹

  • C=O stretching at 1680-1720 cm⁻¹

  • C=C stretching at approximately 1600 cm⁻¹

NMR Spectroscopy

NMR spectroscopy provides detailed structural information:

  • ¹H NMR: Aromatic protons (δ 6.8-8.0 ppm), ester methyl groups (δ 1.2-1.5 ppm)

  • ¹³C NMR: Carbonyl carbons (δ 165-170 ppm)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and separation. Typical HPLC conditions might include C18 columns with acetonitrile/water mobile phases.

Future Research Directions

Emerging Applications

Emerging applications for this compound and its derivatives include:

  • Development of targeted anticancer agents

  • Creation of new antimicrobial compounds to address resistance issues

  • Application in proteomics as molecular probes

  • Incorporation into advanced materials for electronic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator